2-Fluoro-4-hydroxybenzoic Acid

Vue d'ensemble

Description

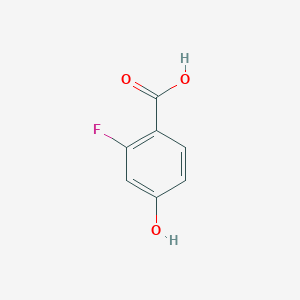

2-Fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₅FO₃ and a molecular weight of 156.11 g/mol . It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the ortho position and a hydroxyl group at the para position relative to the carboxyl group . This compound is commonly used as an intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-hydroxybenzoic acid can be synthesized through the fluorination of 4-hydroxybenzoic acid. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more scalable and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product . The compound is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is a good leaving group.

Esterification: The hydroxyl group can react with alcohols in the presence of acid catalysts to form esters.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) in anhydrous conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that 2-fluoro-4-hydroxybenzoic acid exhibits antimicrobial properties against various bacterial strains. Its structural similarity to known antimicrobial agents suggests it may be effective in treating infections caused by resistant bacteria .

- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential role in managing inflammatory diseases .

- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways, positioning it as a candidate for further development as an anticancer agent .

Enzyme Inhibition

The presence of hydroxyl and amino groups allows this compound to form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This interaction is crucial for therapeutic applications targeting specific enzymes involved in metabolic disorders .

Liquid Crystals

Due to its molecular structure, this compound is utilized as a building block for synthesizing liquid crystals. The para-positioning of functional groups facilitates the creation of mesogens used in liquid crystal displays (LCDs) and other electronic applications .

Drug Discovery

The compound serves as an important intermediate in the synthesis of APIs. Its unique properties enhance the bioavailability and effectiveness of drugs developed from it .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis, suggesting its potential as a novel treatment option for tuberculosis .

- Research on Anti-inflammatory Mechanisms : Investigations revealed that this compound significantly reduced markers of inflammation, such as TNF-α and IL-6, indicating its role in managing inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Interaction with metabolic enzymes |

Mécanisme D'action

The mechanism of action of 2-fluoro-4-hydroxybenzoic acid is largely dependent on its functional groups. The hydroxyl group can form hydrogen bonds with biological targets, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability . These properties make it a valuable intermediate in drug design and development .

Comparaison Avec Des Composés Similaires

4-Hydroxybenzoic Acid: Lacks the fluorine atom, making it less reactive in nucleophilic substitution reactions.

2-Fluoro-4-methoxybenzoic Acid: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.

2-Fluoro-4-hydroxybenzaldehyde: Has an aldehyde group instead of a carboxyl group, leading to different chemical behavior.

Uniqueness: 2-Fluoro-4-hydroxybenzoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties and reactivity patterns . This makes it a versatile intermediate in various synthetic applications .

Activité Biologique

2-Fluoro-4-hydroxybenzoic acid (CAS number 65145-13-3) is a fluorinated derivative of para-hydroxybenzoic acid, notable for its potential applications in medicinal chemistry and materials science. This compound exhibits significant biological activity, particularly in the realms of cancer immunotherapy and antifungal properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure:

- Chemical Formula: C₇H₅FO₃

- Molecular Weight: 156.11 g/mol

- Melting Point: 200 °C – 202 °C

The presence of a fluorine atom at the ortho position relative to the hydroxyl group enhances the compound's reactivity and stability, making it a valuable building block in organic synthesis.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against Fusarium oxysporum. In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of inhibition on fungal growth. For instance:

| Compound | IC₅₀ (mM) |

|---|---|

| This compound derivative A | 0.42 |

| This compound derivative B | 1.27 |

| This compound derivative C | 0.70 |

These results suggest that modifications to the alkyl side chains can significantly influence antifungal potency, indicating a structure-activity relationship worth exploring further .

Cancer Immunotherapy

This compound has been investigated as an immunoadjuvant in cancer therapy. It is synthesized with polyphosphazene through a ring-opening polymerization process, which enhances its immunological properties. The resulting polymer exhibits increased efficacy in stimulating immune responses against tumors, showcasing its potential as a therapeutic agent in cancer treatment .

Case Studies

- Study on Antifungal Efficacy : A study published in August 2023 evaluated several benzofuranyl acetic acid amides derived from this compound. The research concluded that specific substitutions on the phenolic ring could enhance antifungal activity against Fusarium oxysporum, with some compounds achieving IC₅₀ values as low as 0.42 mM .

- Immunoadjuvant Research : Another significant study focused on the synthesis of an immunoadjuvant using this compound. The research demonstrated that this compound could effectively enhance the immune response when used in conjunction with cancer vaccines, leading to improved tumor regression in animal models .

Toxicological Profile

While evaluating the safety profile of this compound, it is noted that long-term exposure does not appear to produce chronic adverse health effects according to EC Directives based on animal models . However, it is classified under serious eye damage/irritation category, necessitating careful handling during laboratory use .

Propriétés

IUPAC Name |

2-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWTWYULZRDBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382637 | |

| Record name | 2-Fluoro-4-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65145-13-3 | |

| Record name | 2-Fluoro-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65145-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.